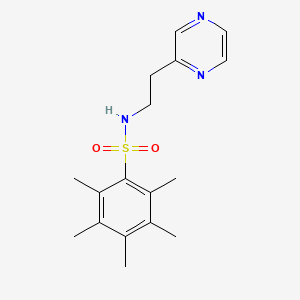![molecular formula C20H24N4O B7059220 2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole](/img/structure/B7059220.png)
2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a benzimidazole core, a piperidine ring, and a methoxypyridine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole derivative reacts with a piperidine derivative.
Attachment of the methoxypyridine moiety: This step involves the alkylation of the piperidine nitrogen with a methoxypyridine derivative, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Pyridin-2-ylmethyl)piperidin-3-yl]-1H-benzimidazole
- 2-[1-(6-Chloropyridin-2-ylmethyl)piperidin-3-yl]-1H-benzimidazole
- 2-[1-(6-Methylpyridin-2-ylmethyl)piperidin-3-yl]-1H-benzimidazole
Uniqueness
2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole is unique due to the presence of the methoxypyridine moiety, which can enhance its biological activity and selectivity. The combination of the benzimidazole core, piperidine ring, and methoxypyridine group provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-8-9-17-18(11-14)23-20(22-17)15-5-4-10-24(12-15)13-16-6-3-7-19(21-16)25-2/h3,6-9,11,15H,4-5,10,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDKURQDDFNQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)CC4=NC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Ethyl-5-(1-methylpyrazol-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7059146.png)
![1-[5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059155.png)
![3-[4-[(3-Cyano-2-fluorophenyl)methyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7059159.png)
![6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7059173.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059184.png)
![1-[5-[(2-Phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059185.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide](/img/structure/B7059194.png)

![N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide](/img/structure/B7059208.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione](/img/structure/B7059223.png)
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059227.png)

![2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7059243.png)
